Cas no 2361878-83-1 (N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide)
![N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide structure](https://www.kuujia.com/scimg/cas/2361878-83-1x500.png)
N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26576535
- Z2892998057
- 2361878-83-1
- N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]prop-2-enamide
- N-ethyl-N-(2-{3-[(2-methylphenyl)methyl]azetidin-1-yl}-2-oxoethyl)prop-2-enamide
- N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide
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- Inchi: 1S/C18H24N2O2/c1-4-17(21)19(5-2)13-18(22)20-11-15(12-20)10-16-9-7-6-8-14(16)3/h4,6-9,15H,1,5,10-13H2,2-3H3
- InChI Key: LLJSYASKEWPZFW-UHFFFAOYSA-N
- SMILES: C(N(CC)CC(N1CC(CC2=CC=CC=C2C)C1)=O)(=O)C=C
Computed Properties
- Exact Mass: 300.183778013g/mol
- Monoisotopic Mass: 300.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- Density: 1.113±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 508.2±33.0 °C(Predicted)
- pka: -1.00±0.40(Predicted)
N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576535-0.05g |
N-ethyl-N-(2-{3-[(2-methylphenyl)methyl]azetidin-1-yl}-2-oxoethyl)prop-2-enamide |
2361878-83-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide Related Literature
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1. Book reviews
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide
Comprehensive Analysis of N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide (CAS No. 2361878-83-1)
The compound N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide, identified by its CAS No. 2361878-83-1, represents a sophisticated chemical entity with significant potential in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining an azetidine ring with a propenamide moiety, which has garnered attention for its potential applications in targeted drug design and medicinal chemistry. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which could pave the way for novel therapeutic agents.
In recent years, the demand for specialized small-molecule compounds like N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide has surged, driven by advancements in precision medicine and drug discovery. The compound's azetidine core is a notable feature, as this four-membered heterocycle is increasingly recognized for its role in enhancing pharmacokinetic properties and reducing metabolic degradation. This aligns with current trends in optimizing drug-like properties and improving bioavailability in preclinical studies.
From a synthetic chemistry perspective, the preparation of CAS No. 2361878-83-1 involves multi-step organic transformations, including amide coupling and ring-forming reactions. The presence of the 2-methylphenyl group introduces steric considerations, which are critical for understanding the compound's binding affinity and selectivity in biological systems. These attributes make it a valuable subject for studies on structure-activity relationships (SAR) and molecular docking simulations.
The rise of computational chemistry and AI-driven drug design has further amplified interest in compounds like N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide. Researchers frequently search for insights into its electronic properties, solubility, and stability under physiological conditions. Such data are essential for predicting its behavior in in vitro and in vivo assays, which are pivotal steps in the drug development pipeline.
Another area of exploration is the compound's potential role in addressing undruggable targets, a hot topic in contemporary pharmacology. Its hybrid structure, featuring both lipophilic and polar functionalities, could enable interactions with challenging protein surfaces, such as those found in protein-protein interactions (PPIs). This aligns with the growing focus on expanding the chemical space for therapeutic interventions.
In conclusion, N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]-1-azetidinyl]-2-oxoethyl]-2-propenamide (CAS No. 2361878-83-1) stands as a compelling example of modern chemical innovation. Its intricate architecture and versatile applications underscore its relevance in cutting-edge research, from medicinal chemistry to biomolecular engineering. As the scientific community continues to explore its properties, this compound is poised to contribute significantly to the next generation of bioactive molecules.
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